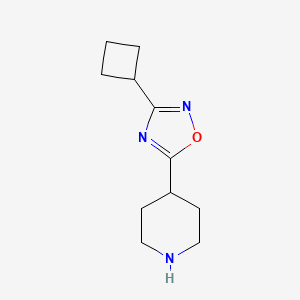

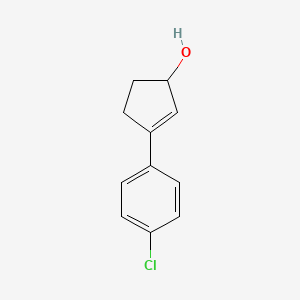

3-(4-Chlorophenyl)cyclopent-2-en-1-ol

Overview

Description

3-(4-Chlorophenyl)cyclopent-2-en-1-ol is a chemical compound with the molecular formula C11H11ClO and a molar mass of 194.66 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)cyclopent-2-en-1-ol consists of a cyclopentene ring attached to a 4-chlorophenyl group and a hydroxyl group .Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)cyclopent-2-en-1-ol has a predicted density of 1.271±0.06 g/cm3 and a predicted boiling point of 316.5±42.0 °C .Scientific Research Applications

1. Application in Antiviral Research

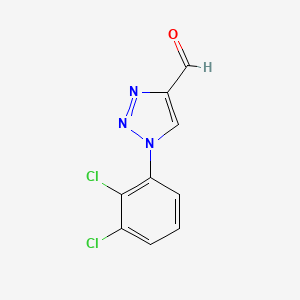

- Summary of Application: This compound has been used in the synthesis of novel triazole derivatives, which have been investigated for their anti-MERS-CoV (Middle East Respiratory Syndrome Coronavirus) activity .

- Methods of Application: The compound was used to synthesize halogenated triazole compounds, which were then tested for their inhibitory effects on MERS-CoV helicase activity using the FRET assay .

- Results: The studies revealed that the most potent compounds were 4-(cyclopent-1-en–3-ylamino)-5-(2-(4-iodophenyl)hydrazinyl)-4H-1,2,4-triazole–3-thiol and 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chloro-phenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol . These results were confirmed through in silico molecular docking to the active binding site of MERS-CoV helicase nsp13 .

2. Application in Nonlinear Optics

- Summary of Application: The compound has been studied for its potential applications in nonlinear optics, specifically in second and third harmonic generation .

- Methods of Application: The ground-state molecular geometry of the compound was optimized, and its excitation energy was calculated at the TD/B3LYP/6-31G level . Its potential applications in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths .

- Results: The static and dynamic polarizability of the compound were found to be many-fold higher than that of urea . The second and third harmonic generation values of the compound were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

3. Application in Organic Chemistry

- Summary of Application: This compound has been used to study the aromaticity of conjugated cyclic ketones .

- Methods of Application: The compound was used to visualize a resonating structure in which the ring follows Huckel’s rules .

- Results: The studies revealed that cyclopent-2,4-dien-1-one is considered to be antiaromatic due to a significant polar resonance structure .

4. Application in Synthesis of Trisubstituted Cyclopentenes

- Summary of Application: This compound has been used in the synthesis of trisubstituted cyclopentenes .

- Methods of Application: The compound was used in a cross-Rauhut–Currier/Wittig Domino Reaction for the efficient synthesis of trisubstituted cyclopentenes .

- Results: The studies revealed that the reaction conditions were optimized and the synthesized trisubstituted cyclopentenes were characterized by 1H NMR, 13C NMR, and HR-MS .

5. Application in the Study of Aromaticity

- Summary of Application: This compound has been used to study the aromaticity of conjugated cyclic ketones .

- Methods of Application: The compound was used to visualize a resonating structure in which the ring follows Huckel’s rules .

- Results: The studies revealed that cyclopent-2,4-dien-1-one is considered to be antiaromatic due to a significant polar resonance structure .

6. Application in the Synthesis of DABCO Derivatives

- Summary of Application: This compound has been used in the synthesis of DABCO (1,4-diazabicyclo[2.2.2]octane) derivatives .

- Methods of Application: The compound was used in a three-component one-pot condensation with 1,3-benzodioxol-5-ol and aromatic aldehydes in the presence of catalytic amounts of DABCO in water at reflux temperature .

- Results: The studies revealed the successful synthesis of the analogous (trans-7-aryl-6,7-dihydro[1,3]dioxolo[4,5-f]benzofuran-6-yl)(4-chlorophenyl) compounds .

properties

IUPAC Name |

3-(4-chlorophenyl)cyclopent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,7,11,13H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKSRCNQORYVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC1O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)cyclopent-2-en-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

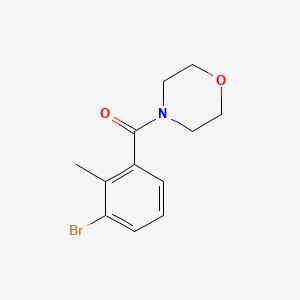

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)

![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)

![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)